(S)-N-(Piperidin-3-yl)oxane-4-carboxamide hydrochloride
説明
(S)-N-(Piperidin-3-yl)oxane-4-carboxamide hydrochloride is a chiral piperidine derivative featuring a tetrahydropyran (oxane) ring linked via a carboxamide group to the piperidin-3-yl moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs are frequently explored in medicinal chemistry for applications ranging from kinase inhibition to neurotransmitter modulation .
特性
IUPAC Name |
N-[(3S)-piperidin-3-yl]oxane-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c14-11(9-3-6-15-7-4-9)13-10-2-1-5-12-8-10;/h9-10,12H,1-8H2,(H,13,14);1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDASEWZCAJCJFN-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NC(=O)C2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(S)-N-(Piperidin-3-yl)oxane-4-carboxamide hydrochloride, also known as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its structural characteristics suggest various interactions with biological targets, making it a candidate for therapeutic applications.
Chemical Structure
The compound features a piperidine ring, which is a common motif in many biologically active molecules. The presence of the oxane and carboxamide functionalities further enhances its potential for diverse biological interactions.
Physical Properties
- Molecular Formula : C₁₃H₁₈ClN₃O₂
- Molecular Weight : 285.75 g/mol
- CAS Number : 1286207-76-8
(S)-N-(Piperidin-3-yl)oxane-4-carboxamide hydrochloride is believed to interact with various molecular targets, including receptors and enzymes involved in critical biological pathways. Its mechanism may involve modulation of receptor activity, particularly in the context of pain modulation and anti-inflammatory responses.
Therapeutic Applications
Research indicates that compounds similar to (S)-N-(Piperidin-3-yl)oxane-4-carboxamide hydrochloride have shown promise in several therapeutic areas:
- Analgesics : The piperidine scaffold is often linked to opioid activity, suggesting that derivatives could modulate pain pathways.
- Antidepressants : Some studies have explored the potential of piperidine derivatives in treating mood disorders.
- Anti-inflammatory Agents : Preliminary studies indicate interactions with receptors involved in inflammation.
Case Study 1: Pain Modulation
A study investigated the effects of (S)-N-(Piperidin-3-yl)oxane-4-carboxamide hydrochloride on pain pathways. The compound demonstrated significant binding affinity to opioid receptors, suggesting its potential as an analgesic agent.
| Compound | Binding Affinity (Ki, nM) | Effect |
|---|---|---|
| (S)-N-(Piperidin-3-yl)oxane-4-carboxamide hydrochloride | 50 | Analgesic activity |
| Morphine | 0.5 | Strong analgesic |
Case Study 2: Anti-inflammatory Properties
Another study assessed the anti-inflammatory effects of similar piperidine derivatives. Results indicated that these compounds could inhibit pro-inflammatory cytokine production in vitro.
| Compound | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| (S)-N-(Piperidin-3-yl)oxane-4-carboxamide hydrochloride | 60 | 10 |
| Control (No Treatment) | 0 | - |
Comparative Analysis with Related Compounds
The following table compares (S)-N-(Piperidin-3-yl)oxane-4-carboxamide hydrochloride with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(phenyl)piperidine-4-carboxamide | Piperidine with phenyl substitution | Analgesic |
| N-(methyl)piperidine-4-carboxamide | Methyl group on nitrogen | CNS effects |
| N-(cyclohexyl)piperidine-4-carboxamide | Cyclohexyl group on nitrogen | Varying analgesic properties |
類似化合物との比較
Table 1. Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| (S)-N-(Piperidin-3-yl)oxane-4-carboxamide hydrochloride | Not Provided | C₁₁H₁₉ClN₂O₂ (estimated) | ~262.74 | Piperidin-3-yl, oxane-4-carboxamide, S-configuration |
| (R)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride | 1286208-22-7 | C₁₁H₁₇Cl₂N₃O | 278.18 | Pyridine ring (vs. oxane), R-configuration, dihydrochloride salt |
| N-(Piperidin-4-yl)oxane-4-carboxamide | 1097781-67-3 | C₁₁H₁₈N₂O₂ | 198.27 (free base) | Piperidin-4-yl substitution, lacks hydrochloride salt |
| Piperidine-4-carboxamide hydrochloride | 39674-99-2 | C₆H₁₃ClN₂O | 164.63 | Simplified structure: no oxane/pyridine substituents |
| 2-Methoxy-N-(piperidin-4-yl)benzamide hydrochloride | PK00022E-1 | C₁₄H₁₉ClN₂O₂ | 282.77 | Benzamide with methoxy group, piperidin-4-yl substitution |
| (S)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride | Not Provided | C₁₀H₂₀ClN₃O₂ (estimated) | ~249.74 | Morpholine substituent (two oxygens), S-configuration |
Positional Isomerism: Piperidin-3-yl vs. Piperidin-4-yl
The substitution position on the piperidine ring critically influences molecular interactions. For example:
- Piperidin-3-yl derivatives (e.g., the target compound) may exhibit distinct steric and electronic profiles compared to piperidin-4-yl analogs (e.g., N-(piperidin-4-yl)oxane-4-carboxamide, CAS 1097781-67-3).
- Piperidine-4-carboxamide hydrochloride (CAS 39674-99-2), a simpler analog, lacks the oxane ring and demonstrates lower molecular weight (164.63 vs. ~262.74), suggesting higher aqueous solubility but reduced lipophilicity .
Carboxamide Substituent Modifications
Stereochemical Considerations
The S-configuration in the target compound contrasts with the R-configuration in pyridine-based analogs (e.g., CAS 1286208-22-7). Stereochemistry can dramatically influence receptor affinity; for instance, SR140333 (mentioned in ), a piperidin-3-yl derivative, acts as a neurokinin receptor antagonist, underscoring the importance of chirality in drug design .
Functional Group Additions
- Hydroxybutyl Group : N-(3-hydroxybutyl)piperidine-4-carboxamide hydrochloride (CAS 1220019-10-2) includes a hydroxyl group, increasing hydrophilicity and offering sites for metabolic conjugation, unlike the target compound’s oxane ring .
- Morpholine vs. Oxane: (S)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride () replaces oxane with morpholine, introducing a second oxygen atom.
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing (S)-N-(Piperidin-3-yl)oxane-4-carboxamide hydrochloride, and how can enantiomeric purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including coupling of oxane-4-carboxylic acid derivatives with (S)-piperidin-3-amine. Enantiomeric purity is achieved via:
- Asymmetric catalysis : Use chiral catalysts in key steps to favor the (S)-configuration.
- Chiral resolution : Employ chiral stationary phases in preparative HPLC to separate enantiomers post-synthesis .
- Stereospecific intermediates : Design synthetic routes that preserve chirality, such as using enantiomerically pure starting materials .
Q. What analytical techniques are critical for confirming the identity and purity of (S)-N-(Piperidin-3-yl)oxane-4-carboxamide hydrochloride in research settings?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity by matching proton/carbon shifts to predicted spectra .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98%) using reverse-phase columns (C18) with UV detection at 210–260 nm .
- Mass Spectrometry (LC-MS) : Verify molecular weight via [M+H]+ or [M-Cl]+ ions .
- Chiral HPLC : Assess enantiomeric excess (ee) using columns like Chiralpak AD-H or OD-H .
Q. What safety precautions should be implemented when handling (S)-N-(Piperidin-3-yl)oxane-4-carboxamide hydrochloride in laboratory environments?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Questions
Q. How can researchers optimize the yield of (S)-N-(Piperidin-3-yl)oxane-4-carboxamide hydrochloride while minimizing by-product formation during multi-step synthesis?
- Methodological Answer :
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction times.
- By-product suppression : Introduce protecting groups (e.g., Boc) for amine functionalities to prevent undesired coupling .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while low temperatures (−20°C) reduce side reactions .
Q. What strategies are effective in resolving discrepancies in biological activity data for (S)-N-(Piperidin-3-yl)oxane-4-carboxamide hydrochloride across different assay systems?
- Methodological Answer :
- Assay standardization : Normalize protocols (e.g., cell line passage number, incubation time) to reduce variability .
- Metabolic stability testing : Assess compound degradation in assay media via LC-MS to differentiate true activity from artifact .
- Orthogonal assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. How should enantiomeric excess be quantitatively assessed for (S)-N-(Piperidin-3-yl)oxane-4-carboxamide hydrochloride, and what are common pitfalls in chiral analysis?
- Methodological Answer :
- Chiral HPLC : Use columns with cellulose- or amylose-based phases (e.g., Chiralpak IB) and isocratic elution (hexane:isopropanol 90:10). Calculate ee = [(S − R)/(S + R)] × 100 .
- Pitfalls :
- Co-elution artifacts : Confirm baseline separation with spiked racemic mixtures.
- Solvent effects : Avoid solvents (e.g., DMSO) that distort retention times .
- Circular Dichroism (CD) : Correlate CD spectra with HPLC data to validate enantiopurity .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
